![molecular formula C7H6BF3O4 B15299178 [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)
[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethoxy group and a hydroxyl group on the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of a trifluoromethoxy-substituted phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronate esters.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include substituted phenols, boronate esters, and various aryl derivatives .
Applications De Recherche Scientifique
[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor to drug candidates.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with hydroxyl or amino groups in biological molecules, thereby modulating their activity. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, contributing to its overall effectiveness .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less reactive in certain contexts.
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but with the trifluoromethoxy group in a different position, affecting its reactivity and interaction with other molecules.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and applications.
Uniqueness: The presence of both the hydroxyl and trifluoromethoxy groups in [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H6BF3O4 |
|---|---|
Poids moléculaire |
221.93 g/mol |
Nom IUPAC |
[2-hydroxy-6-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-5-3-1-2-4(12)6(5)8(13)14/h1-3,12-14H |
Clé InChI |
WMRPVAQSFCFIEY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1OC(F)(F)F)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


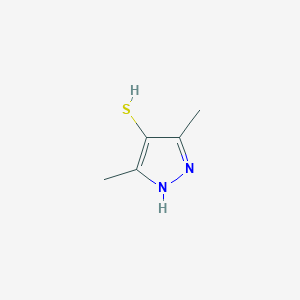
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
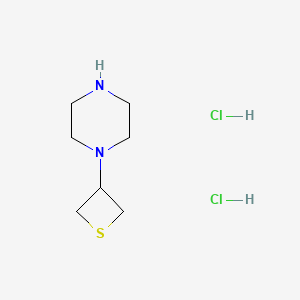
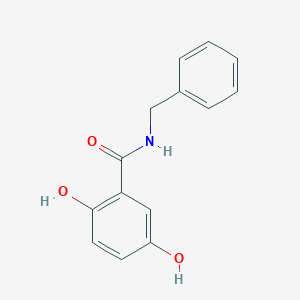
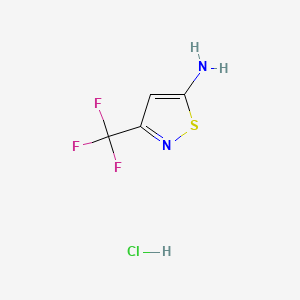
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)
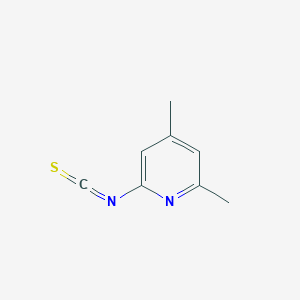


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
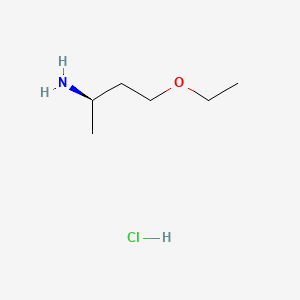
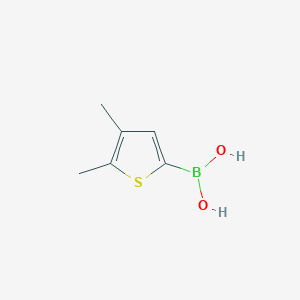
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)
